molecular formula C18H13BrF3NO3S B11412684 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B11412684
M. Wt: 460.3 g/mol
InChI Key: AIQZBAQRDMSULC-UHFFFAOYSA-N
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Description

“N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a dioxido-dihydro-thiophenyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Dioxido-Dihydro-Thiophenyl Group: This step might involve the oxidation of a thiophene derivative followed by its attachment to the benzamide core.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones, while reduction of the bromophenyl group may yield phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiophene derivatives.

    Medicine: Potential use as an inhibitor or modulator of specific enzymes or receptors.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity by binding to active sites or allosteric sites. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Lacks the dioxido-dihydro-thiophenyl group.

    N-(4-BROMOPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Lacks the dioxido group.

    N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Has a chlorophenyl group instead of a bromophenyl group.

Uniqueness

The presence of the dioxido-dihydro-thiophenyl group in “N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Properties

Molecular Formula

C18H13BrF3NO3S

Molecular Weight

460.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H13BrF3NO3S/c19-12-5-7-13(8-6-12)23(14-9-10-27(25,26)11-14)17(24)15-3-1-2-4-16(15)18(20,21)22/h1-10,14H,11H2

InChI Key

AIQZBAQRDMSULC-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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